Introduction: Situating 1-Methyl-4-phenylpiperidine in a Developmental Context
Introduction: Situating 1-Methyl-4-phenylpiperidine in a Developmental Context
An In-depth Technical Guide to the Core Chemical Properties of 1-Methyl-4-phenylpiperidine
1-Methyl-4-phenylpiperidine, often abbreviated as MPP, is a synthetic compound featuring a phenyl group attached to a piperidine ring at the 4-position, with a methyl group on the piperidine nitrogen. As a tertiary amine, it serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents, most notably within the phenylpiperidine class of opioids.[1] Its core structure is the foundation for analgesics like pethidine (meperidine).[1]
However, the significance of 1-Methyl-4-phenylpiperidine in drug development is intrinsically linked to a critical safety consideration: its potential for contamination with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2][3] MPTP is a potent and selective destroyer of dopaminergic neurons in the substantia nigra, leading to irreversible Parkinsonian symptoms.[2][4] This neurotoxin can be inadvertently formed as an impurity during the synthesis of MPP-related compounds, particularly under elevated temperatures or acidic conditions which facilitate a dehydration reaction.[3][5]
Therefore, a comprehensive understanding of the basic chemical properties of 1-Methyl-4-phenylpiperidine is not merely an academic exercise. For researchers, scientists, and drug development professionals, it is a fundamental requirement for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from this scaffold. This guide provides a detailed examination of its molecular structure, physicochemical characteristics, and the analytical methodologies required for its unambiguous identification and control.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to define its structure and key identifiers.
Chemical Structure
1-Methyl-4-phenylpiperidine consists of a saturated six-membered piperidine ring. A phenyl group is attached to the carbon at the 4-position, and a methyl group is attached to the nitrogen atom at the 1-position.
Caption: Molecular structure of 1-Methyl-4-phenylpiperidine.
Key Identifiers
A summary of the primary identifiers for 1-Methyl-4-phenylpiperidine is provided below.
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-4-phenylpiperidine | [6] |
| CAS Number | 774-52-7 | [6] |
| Molecular Formula | C₁₂H₁₇N | [6] |
| SMILES | CN1CCC(CC1)C2=CC=CC=C2 | [6] |
| InChIKey | ZETXHVRPKUXQIT-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 175.27 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [7] |
| Boiling Point | 286 °C (for the related 4-phenylpiperidine) | [8] |
| Melting Point | 61-65 °C (for the related 4-phenylpiperidine) | [8][9] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [7] |
| XLogP3-AA | 2.5 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
Note: Some physical data, such as boiling and melting points, are cited for the closely related parent compound 4-phenylpiperidine, providing a reasonable estimate for 1-Methyl-4-phenylpiperidine.
Analytical Characterization and Experimental Protocols
Unambiguous identification and purity assessment of 1-Methyl-4-phenylpiperidine are paramount. This requires a suite of spectroscopic techniques. The following section details the expected spectral characteristics and provides foundational protocols for their acquisition.
Caption: General workflow for the analytical characterization of 1-Methyl-4-phenylpiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:
-
Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).
-
Protons on the piperidine ring (multiplets, ~1.5-3.5 ppm).
-
A singlet for the N-methyl protons (~2.3 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 1-Methyl-4-phenylpiperidine sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). The use of TMS is standard practice as it is chemically inert, volatile, and provides a single, sharp resonance signal that does not typically overlap with analyte signals.[10]
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024-2048 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, serving as a fingerprint for identification.[11] When coupled with Gas Chromatography (GC-MS), it is also a powerful tool for separating and identifying impurities.
-
Expected Data: For 1-Methyl-4-phenylpiperidine (C₁₂H₁₇N), the molecular ion peak [M]⁺ should be observed at m/z 175.[6] Common fragments would likely result from the loss of the methyl group or fragmentation of the piperidine ring.
Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Instrument Setup:
-
Set up the GC with an appropriate column (e.g., a non-polar DB-5ms column).
-
Establish a suitable temperature program, for example: initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Set the mass spectrometer to scan a mass range of m/z 40-500 in Electron Ionization (EI) mode.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the chromatogram and the mass spectrum for the peak corresponding to 1-Methyl-4-phenylpiperidine.
-
Compare the resulting mass spectrum with a reference library for confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[12]
-
Expected Absorptions:
-
C-H stretching (aromatic): Just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Just below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹).[13]
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: In the fingerprint region, typically 1000-1300 cm⁻¹.
-
Protocol for FTIR Analysis (Thin Film Method)
-
Sample Preparation:
-
If the sample is a low-melting solid or liquid, a thin film method is efficient.
-
Place one or two drops of the neat sample onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to spread the liquid into a thin, uniform film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the known functional groups of 1-Methyl-4-phenylpiperidine.
-
Synthesis, Reactivity, and Safety Considerations
Synthesis and the Formation of MPTP
1-Methyl-4-phenylpiperidine can be synthesized via the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone.[4] This reaction forms a tertiary alcohol intermediate, which is then reduced to yield the final product.
A related compound, the opioid analgesic MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), is synthesized from a similar intermediate.[2] It is during this synthesis that a critical side reaction can occur. If the reaction temperature rises or conditions become acidic, the tertiary alcohol intermediate is prone to dehydration.[3] This elimination reaction forms the neurotoxin MPTP as a significant impurity.
Caption: Critical dehydration side-reaction leading to the formation of the neurotoxin MPTP.
This underscores the absolute necessity of stringent temperature control and process monitoring in any synthesis involving these scaffolds.
Handling and Storage
Given its chemical nature and potential for hazardous impurities, 1-Methyl-4-phenylpiperidine and related compounds must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][14]
-
Handling: All manipulations should be performed in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of vapors.[15][16] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and strong acids, which could promote degradation.[14]
References
-
chemeurope.com. (n.d.). MPPP. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
Wikipedia. (n.d.). MPTP. Retrieved from [Link]
-
ChemBK. (n.d.). N-Phenyl-N-benzyl-4-amino-1-methyl-piperidine. Retrieved from [Link]
-
JSMol. (2023). MPPP - Molecule of the Month August 2023. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202391, 1-Methyl-4-phenylpiperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62513, 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Desmethylprodine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved from [Link]
-
Journal of Psychoactive Drugs. (n.d.). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Retrieved from [Link]
-
YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 2. MPPP [chemeurope.com]
- 3. Desmethylprodine - Wikipedia [en.wikipedia.org]
- 4. MPTP - Wikipedia [en.wikipedia.org]
- 5. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]
- 9. 4-苯基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. youtube.com [youtube.com]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
